Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-15(19)9-4-2-8(3-5-9)14-17-11-6-10(16)12(18)7-13(11)21-14/h2-7,18H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMVXXQIUSYBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647577 | |
| Record name | Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883566-56-1 | |
| Record name | Methyl 4-(5-amino-6-hydroxy-2-benzoxazolyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883566-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzo[d]oxazole Core
A common approach to the benzo[d]oxazole nucleus involves cyclization of o-aminophenol derivatives with appropriate carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For example, reaction of o-aminophenol with methyl 4-aminobenzoate under acidic conditions can facilitate ring closure to form the benzo[d]oxazole scaffold.
Esterification and Side Chain Introduction
- The methyl benzoate moiety is typically introduced by esterification of the corresponding carboxylic acid or by alkylation using methyl halides under basic conditions (e.g., potassium carbonate in acetonitrile).
- Mitsunobu reactions or Williamson ether synthesis can be employed to introduce ether linkages or alkylate hydroxy groups selectively.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Methyl 4-aminobenzoate + KSCN + Br2 in AcOH | Formation of benzo[d]oxazole core |
| 2 | Selective Demethylation | AlCl3 + NaI, MeCN, 80 °C | Hydroxy substitution at 6-position |
| 3 | Amination | Hydrazine hydrate or reduction of nitro group | Amino substitution at 5-position |
| 4 | Esterification/Alkylation | Methyl halide or Mitsunobu conditions | Introduction of methyl benzoate |
Research Findings and Optimization Notes
- The cyclization step is sensitive to temperature and reagent stoichiometry; maintaining low temperature during bromine addition prevents side reactions and improves yield.
- Selective demethylation requires careful control to avoid over-reaction; aluminium chloride with sodium iodide provides effective and mild conditions for phenol formation.
- Amination via hydrazine hydrate is efficient and allows for selective substitution without affecting other functional groups.
- Esterification and alkylation steps benefit from the use of mild bases such as potassium carbonate and aprotic solvents like acetonitrile to enhance reaction rates and selectivity.
- Purification is typically achieved by column chromatography using silica gel and mixtures of light petroleum and dichloromethane.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazole Derivatives
N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a)
- Core Structure : Features a benzoxazole linked to an oxadiazole ring, with a phenyl group at position 2 of the benzoxazole and a 2-methylphenyl substituent on the oxadiazole .
- Bulkier substituents (phenyl and 2-methylphenyl) may reduce solubility compared to the methyl benzoate group in the target compound .
Methyl 4-(5-aminobenzo[d]oxazol-2-yl)benzoate (CAS: 313497-77-7)
Benzo[d]imidazole Derivatives
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)
- Core Structure: Benzo[d]imidazole with a 1-methyl group and a butanoate ester chain at position 2 .
- Substituents: A benzyl(2-hydroxyethyl)amino group at position 5 introduces both aromatic and hydrophilic moieties.
- Synthetic Pathway: Prepared via reductive amination involving benzaldehyde and sodium cyanoborohydride, followed by oxirane reaction .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3)
Structural and Functional Comparison Table
| Compound Name | Core Structure | Molecular Formula | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate | Benzo[d]oxazole | C₁₅H₁₂N₂O₄* | 5-NH₂, 6-OH, 4-methyl benzoate | High polarity, H-bond donor/acceptor |
| Methyl 4-(5-aminobenzo[d]oxazol-2-yl)benzoate | Benzo[d]oxazole | C₁₅H₁₂N₂O₃ | 5-NH₂, 4-methyl benzoate | Moderate lipophilicity |
| N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine | Benzo[d]oxazole + oxadiazole | C₂₁H₁₆N₄O | 2-phenyl, 5-benzoxazolyl, 2-methylphenyl | Bulky substituents, low solubility |
| Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Benzo[d]imidazole | C₂₄H₂₈N₄O₃ | 1-CH₃, 5-benzyl(2-hydroxyethyl)amino, ethyl butanoate | Amphiphilic, ester hydrolysis susceptibility |
*Estimated based on the analog in with an added hydroxyl group.
Key Research Findings and Implications
- Synthetic Flexibility : The benzo[d]oxazole and benzo[d]imidazole cores are amenable to diverse functionalization, as demonstrated by reductive amination (e.g., compounds 2 and 3) and oxadiazole coupling (e.g., compound 4a) .
- Polarity and Bioactivity : The 6-hydroxy group in the target compound likely enhances aqueous solubility and target engagement through hydrogen bonding, a feature absent in its analog (CAS: 313497-77-7) .
- Metabolic Considerations : Ester groups (e.g., methyl benzoate) may undergo hydrolysis in vivo, whereas carboxylic acids (e.g., compound 3) offer greater metabolic stability .
Biological Activity
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, also known by its CAS number 883566-56-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, properties, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.
- Molecular Formula : C15H12N2O4
- Molar Mass : 284.27 g/mol
- Density : 1.397 g/cm³
- Boiling Point : 463.5°C
- Flash Point : 234.1°C
- Storage Conditions : 2-8°C
The compound features a benzo[d]oxazole ring structure, which is known to influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the condensation of 4-aminobenzoic acid with 2-amino-3-hydroxybenzoic acid under acidic conditions. This reaction forms the benzo[d]oxazole ring, which is crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells through various pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of benzo[d]oxazole can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance:
- Mechanistic Studies : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Line Studies : In vitro assays using human cancer cell lines have shown that benzo[d]oxazole derivatives possess cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range .
Comparative Analysis
A comparison with other similar compounds reveals that this compound has unique properties due to its specific substitution pattern on the benzo[d]oxazole ring. This distinct structure contributes to its diverse biological activities compared to other oxazole derivatives .
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | Low micromolar | |
| Oxazole Derivative A | Antimicrobial | Moderate | |
| Isoxazole Derivative B | Anticancer | High micromolar |
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the effects of this compound on HepG2 hepatoblastoma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
- Results : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics used in clinical settings.
-
Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results with a notable zone of inhibition.
- Results : The compound's efficacy was comparable to leading antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Q. What safety protocols are critical when handling Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in laboratory settings?
The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Researchers must:
Q. What synthetic routes are effective for preparing this compound?
While direct synthesis data is limited, analogous benzo[d]oxazole derivatives are synthesized via:
- Condensation reactions : Combining substituted benzoic acids with hydroxylamine derivatives under acidic conditions .
- Aza-Michael additions : For regioselective formation of heterocyclic moieties .
- Purification : Column chromatography (e.g., silica gel with chloroform/methanol) to isolate intermediates .
Q. How is the crystal structure of this compound determined experimentally?
X-ray crystallography using SHELXL for refinement is standard . Key steps:
- Grow single crystals via slow evaporation in solvents like DMSO or chloroform.
- Collect diffraction data and refine using SHELXL’s least-squares algorithms to resolve hydrogen bonding and torsion angles .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data during structural elucidation be resolved?
Discrepancies (e.g., NMR vs. X-ray) require:
- Cross-validation : Compare IR, H/C NMR, and high-resolution mass spectrometry (HRMS) with crystallographic data .
- Computational modeling : Use density functional theory (DFT) to simulate NMR shifts or optimize geometry .
- Re-refinement : Adjust SHELXL parameters (e.g., thermal displacement) to account for disorder or twinning .
Q. What strategies improve regioselectivity in synthesizing the benzo[d]oxazole core?
Optimize:
- Catalytic systems : Use Lewis acids (e.g., ZnCl) to direct cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
- Temperature control : Stepwise heating (e.g., 70°C for 5 hours) minimizes side reactions .
Q. How do the amino and hydroxy substituents influence the compound’s bioactivity or material properties?
- Hydrogen bonding : The -NH and -OH groups enable interactions with biological targets (e.g., enzymes) or sensor matrices .
- Electronic effects : Electron-donating substituents modulate fluorescence in benzoxazole-based probes .
- Structure-activity studies : Modify substituents systematically and assay antibacterial or antitumor activity (see analogous mesalazine derivatives ).
Methodological Considerations
- Data contradiction : For unexpected byproducts, use LC-MS to trace reaction pathways and adjust stoichiometry .
- Low yields : Screen microwave-assisted synthesis to enhance efficiency .
- Hazard mitigation : Pair toxicity data with in silico toxicity prediction tools (e.g., ProTox-II) for risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
